4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine
Overview
Description
4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine is a useful research compound. Its molecular formula is C10H8N6O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives Formation
- Synthesis of Amidines and Amidrazones: The compound reacts with aromatic amines and hydrazines to form corresponding amidines and amidrazones, useful in further chemical syntheses (Sergievskii et al., 2001).
- Development of Various Substituted Derivatives: It can be used to synthesize different derivatives, which are characterized by various spectroscopic methods and have potential applications in multiple domains (Başoğlu et al., 2013); (Sokmen et al., 2014).
Antimicrobial Activities
- Antibacterial and Antiurease Properties: Some derivatives show effective antibacterial, antiurease, and antioxidant activities, highlighting their potential in pharmaceutical applications (Sokmen et al., 2014).
- Potential in Antimicrobial Therapeutics: The compound is a precursor to derivatives that possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis Techniques
- Efficient Synthesis Methodologies: Novel and mild methods for synthesizing (1,2,4-triazol-3-yl)furazans have been developed, which are important for practical applications in synthetic chemistry (Semyakin et al., 2016).
Application in Energetic Materials
- Synthesis of Energetic Compounds: The compound is involved in the synthesis of energetic materials with potential applications in various industries, particularly where high-energy compounds are required (Gulyaev et al., 2021).
Properties
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-8-7(15-17-16-8)10-12-9(13-14-10)6-4-2-1-3-5-6/h1-5H,(H2,11,16)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWAAFQGDITGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=NON=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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